molecular formula C15H22N2O4S B4695965 N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide

N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide

Cat. No. B4695965
M. Wt: 326.4 g/mol
InChI Key: SPHQYIUKBSVYRW-UHFFFAOYSA-N
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Description

“N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide” is a chemical compound with the molecular formula C18H21N3O4S3 . It has an average mass of 439.572 Da and a monoisotopic mass of 439.069427 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It contains a methoxy group (-OCH3), a sulfonyl group (-SO2-), and an amide group (-CONH2). The presence of these functional groups can influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3. It has 7 hydrogen bond acceptors and 2 hydrogen bond donors. It also has 7 freely rotating bonds. Its ACD/LogP value is 2.81, indicating its lipophilicity, which can influence its absorption and distribution in the body . Its polar surface area is 156 Å2, and it has a molar refractivity of 113.6±0.4 cm3 . These properties can affect the compound’s solubility, permeability, and interactions with biological molecules.

Scientific Research Applications

a. Anti-Inflammatory Agents:

b. Anticancer Compounds:
c. Enzyme Inhibitors:

Conclusion

N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide, with its unique structure, continues to inspire research across various scientific domains. Its versatility and potential make it an exciting compound for future investigations.

For further reading, you can explore the comprehensive review by Frolov and Vereshchagin on piperidine derivatives, including synthetic methods and pharmacological applications . Additionally, consider checking out related products for scientific research .

properties

IUPAC Name

N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-15(18)16-13-11-12(7-8-14(13)21-2)22(19,20)17-9-5-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHQYIUKBSVYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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